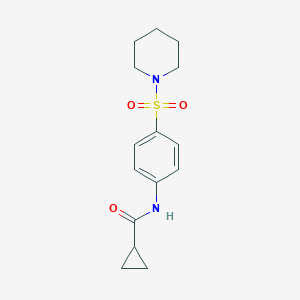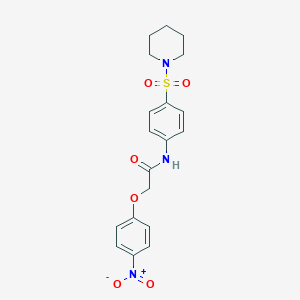![molecular formula C22H19BrN2O4S B466562 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide CAS No. 433691-07-7](/img/structure/B466562.png)
2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials chosen and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenoxy group would likely be quite bulky and could potentially influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. The bromine atom could potentially undergo substitution reactions, while the sulfonyl group could potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly quite volatile .科学的研究の応用
Synthesis and Applications in Pharmacology
Leuckart Synthesis and Pharmacological Assessment : A study by Rani et al. (2016) explored the synthesis of novel acetamide derivatives, including compounds structurally related to your compound of interest, for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their research highlighted the importance of specific functional groups in enhancing the biological activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Applications : Fuloria et al. (2014) synthesized derivatives of 2-(4-bromo-3-methylphenoxy)acetamide, which is similar in structure to the compound . They evaluated these compounds for antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Fuloria, Fuloria, & Gupta, 2014).
Anti-inflammatory Drug Design and Molecular Docking Analysis : Al-Ostoot et al. (2020) conducted a study on an indole acetamide derivative, focusing on its synthesis and potential as an anti-inflammatory drug. Their research included molecular docking analysis to target specific domains in cyclooxygenase enzymes (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Anticancer Activity
Anticancer Activity of Acetamide Derivatives : A study by Karaburun et al. (2018) involved the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, which included compounds structurally similar to your compound of interest. They investigated these derivatives for their anticancer activity, providing insights into the potential therapeutic applications of such compounds in cancer treatment (Karaburun, Gundogdu-Karaburun, Yurttaş, Kayağil, & Demirayak, 2018).
Cytotoxic Agents and QSAR Study : Modi et al. (2011) synthesized novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity. Their study provides valuable data on the structure-activity relationships and the potential of these compounds as cytotoxic agents (Modi, Shah, Patel, Suthar, Chauhan, & Patel, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c23-17-5-9-19(10-6-17)29-15-22(26)24-18-7-11-20(12-8-18)30(27,28)25-14-13-16-3-1-2-4-21(16)25/h1-12H,13-15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYYYFUUIPVJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)

![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466546.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)
![2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B466564.png)
![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B466569.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B466575.png)
![2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B466576.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)